3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.: 15908-68-6
VCID: VC3215971
InChI: InChI=1S/C5H5N5O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1H,(H4,6,7,8,9,10,11)
SMILES: C1=NC2=NNC(=C2C(=O)N1)N
Molecular Formula: C5H5N5O
Molecular Weight: 151.13 g/mol

3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol

CAS No.: 15908-68-6

Cat. No.: VC3215971

Molecular Formula: C5H5N5O

Molecular Weight: 151.13 g/mol

* For research use only. Not for human or veterinary use.

3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol - 15908-68-6

Specification

CAS No. 15908-68-6
Molecular Formula C5H5N5O
Molecular Weight 151.13 g/mol
IUPAC Name 3-amino-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C5H5N5O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1H,(H4,6,7,8,9,10,11)
Standard InChI Key WTJBXZLPNBPBIB-UHFFFAOYSA-N
SMILES C1=NC2=NNC(=C2C(=O)N1)N
Canonical SMILES C1=NC2=NNC(=C2C(=O)N1)N

Introduction

Structural and Chemical Characteristics

3-Amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol features a fused heterocyclic system consisting of pyrazole and pyrimidine rings with specific functional groups. The structural configuration of this compound includes an amino group at position 3 and a hydroxyl group at position 4 of the pyrazolo[3,4-d]pyrimidine core structure.

Molecular Identity

The compound can be identified by the following chemical parameters:

ParameterValue
Molecular FormulaC₅H₅N₅O
Molecular Weight151.13 g/mol
SMILES NotationC1=NC2=NNC(=C2C(=O)N1)N
InChIInChI=1S/C5H5N5O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1H,(H4,6,7,8,9,10,11)
InChIKeyWTJBXZLPNBPBIB-UHFFFAOYSA-N
CAS Registry Number15908-68-6

The compound is also known by alternative nomenclature including 3-amino-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and 3-amino-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one .

Structural Features

The structure of 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol consists of:

  • A fused ring system with a pyrazole ring and a pyrimidine ring

  • An amino (-NH₂) group at position 3

  • A hydroxyl/keto group at position 4

  • A nitrogen at position 1 of the pyrazole ring that can exist in protonated form (1H)

This compound exhibits tautomerism between the 4-ol and 4-one forms, which is common in pyrimidine-based compounds with hydroxyl substituents .

Adductm/zPredicted CCS (Ų)
[M+H]⁺152.05669126.2
[M+Na]⁺174.03863138.4
[M+NH₄]⁺169.08323132.4
[M+K]⁺190.01257136.1
[M-H]⁻150.04213125.0
[M+Na-2H]⁻172.02408131.5
[M]⁺151.04886127.1
[M]⁻151.04996127.1

These predicted collision cross-section values are useful for analytical identification and characterization of the compound using mass spectrometry techniques .

Synthesis Methods

While the search results don't provide specific synthesis routes for 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol, they offer insights into general synthetic approaches for related pyrazolo[3,4-d]pyrimidine derivatives.

General Approaches to Pyrazolo[3,4-d]pyrimidines

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves cyclocondensation reactions of functionalized pyrimidines or pyrazoles with various electrophiles and nucleophiles. Common reagents used in these syntheses include:

  • Isocyanates

  • Methylhydrazine in combination with aldehydes

  • Thiophosgene in combination with amines

  • Allylamine, ammonium, and ethylenediamine

  • Orthoesters

Research Directions and Future Opportunities

Analytical Approaches

Current analytical techniques that can be employed for characterizing 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol include:

  • NMR spectroscopy for structural elucidation

  • X-ray diffraction for crystal structure determination

  • Mass spectrometry for molecular weight confirmation and fragmentation analysis

  • Hirshfeld surface analysis for studying intermolecular interactions

  • Computational methods such as DFT calculations using B3LYP hybrid functional combined with appropriate basis sets for modeling geometrical parameters

Comparative Analysis with Related Compounds

While focusing specifically on 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol, it is instructive to briefly compare it with structurally related compounds to understand potential structural-activity relationships.

Structural Analogs

Some structurally related compounds include:

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (C₅H₅N₅) - Lacks the oxygen at position 4 but has an amino group at position 4 instead of position 3

  • 6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (C₁₁H₉N₅) - Has an additional phenyl group at position 6 and an amino group at position 4

  • Other pyrazolo[3,4-d]pyrimidines with various substitution patterns that affect their physicochemical properties and biological activities

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